N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine
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Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is a heterocyclic compound that features both pyrazole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Formation of the Indazole Moiety: The indazole ring can be synthesized via a cyclization reaction involving a hydrazine and an ortho-substituted benzene derivative.
Coupling of Pyrazole and Indazole: The final step involves coupling the pyrazole and indazole moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity.
Pathways Involved: It affects signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine is unique due to its dual pyrazole and indazole structure, which provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-17-8-9(6-15-17)5-13-11-3-2-10-7-14-16-12(10)4-11/h2-4,6-8,13H,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRTXMUXCAVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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